5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid
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Overview
Description
5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3ClF3NO4. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid under controlled conditions. The optimized reaction temperature, M-ratio, and N/S ratio are crucial parameters for achieving high conversion and selectivity .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow nitration processes to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, such as temperature and reactant ratios, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Scientific Research Applications
5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design, where it can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the nitro group.
4-Chloro-3-nitrobenzotrifluoride: Similar structure but lacks the carboxylic acid group
Uniqueness
5-Chloro-2-nitro-4-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-5-1-3(7(14)15)6(13(16)17)2-4(5)8(10,11)12/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRZAWMCKDYRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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